molecular formula C7H4Cl2N2O3 B2786953 2,6-Dichloro-4-nitrobenzamide CAS No. 2760-48-7

2,6-Dichloro-4-nitrobenzamide

Cat. No.: B2786953
CAS No.: 2760-48-7
M. Wt: 235.02
InChI Key: HGFAPLDTHADLBZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrobenzamide is an organic compound with the molecular formula C7H4Cl2N2O3 It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzamide core

Scientific Research Applications

2,6-Dichloro-4-nitrobenzamide has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 2,6-Dichloro-4-nitrobenzamide is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-nitrobenzamide can be synthesized through the direct condensation of 2,6-dichloro-4-nitrobenzoic acid with ammonia or an amine in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the chlorination of 4-nitroaniline with chlorine bleaching liquor in the presence of hydrochloric acid or nitric acid. The reaction is carried out at controlled temperatures, initially at 5-10°C and then at 15-20°C, followed by post-chlorination at 20-70°C .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products

    Reduction: The major product is 2,6-dichloro-4-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-aminobenzamide: Formed by the reduction of 2,6-dichloro-4-nitrobenzamide.

    2,4-Dichloronitrobenzene: A related compound with similar structural features but different reactivity.

Uniqueness

Its specific substitution pattern on the benzene ring also differentiates it from other similar compounds .

Properties

IUPAC Name

2,6-dichloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFAPLDTHADLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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